Isooctyl hydrogen phthalate

Description

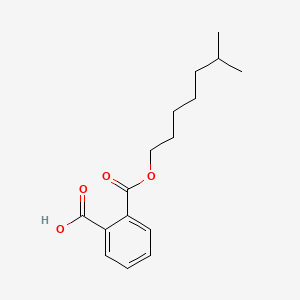

Structure

2D Structure

3D Structure

Properties

CAS No. |

30849-48-0 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

278.34 g/mol |

IUPAC Name |

2-(6-methylheptoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C16H22O4/c1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18) |

InChI Key |

OKQCINGECXXEQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Advanced Analytical Methodologies for the Detection and Quantification of Isooctyl Hydrogen Phthalate and Its Metabolites

Chromatographic Techniques and Hyphenated Systems

Chromatographic separation is fundamental to the analysis of isooctyl hydrogen phthalate (B1215562), enabling its isolation from complex sample matrices prior to detection. When coupled with mass spectrometry, these systems offer powerful tools for unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of phthalates, including isooctyl hydrogen phthalate. gcms.cz The development of a GC-MS method involves optimizing several key parameters to achieve the desired sensitivity and resolution. A critical aspect of method development is the selection of the GC column, as the structural similarities among phthalates can pose challenges for their chromatographic separation. gcms.cz For many phthalates, a common fragment ion at m/z 149 is observed in the mass spectrum, making chromatographic resolution essential for accurate quantification. waters.com

Method optimization often focuses on the injection parameters, such as temperature and pressure, as well as the temperature program of the GC oven. frontiersin.org A faster temperature program can lead to sharper peaks and shorter analysis times without compromising resolution. frontiersin.org For detection, selected ion monitoring (SIM) mode is frequently employed to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte. oregonstate.edu The use of hydrogen as a carrier gas is also being explored as a cost-effective alternative to helium, with studies demonstrating its suitability for phthalate analysis by GC-MS. peakscientific.com

Interactive Table: Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Setting | Purpose |

| Injection Mode | Splitless | To maximize the transfer of analyte to the column for trace analysis. |

| Injector Temperature | 250-280 °C | To ensure efficient volatilization of the analyte. |

| Column Type | DB-5MS or equivalent | A non-polar column providing good separation for a wide range of phthalates. |

| Oven Program | Initial temp 60°C, ramp to 300°C | To achieve separation of different phthalates based on their boiling points. |

| Carrier Gas | Helium or Hydrogen | To transport the analyte through the column. |

| Ionization Mode | Electron Ionization (EI) | A standard ionization technique that produces reproducible fragmentation patterns. |

| MS (B15284909) Detection Mode | Selected Ion Monitoring (SIM) | To increase sensitivity and selectivity by monitoring specific ions for the analyte. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications and Enhancements

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the analysis of phthalates and their metabolites. s4science.at A key advantage of LC-MS/MS is that it often does not require derivatization of the analytes, simplifying sample preparation. s4science.at The technique is particularly well-suited for the analysis of phthalate metabolites in biological matrices such as urine and serum. nih.gov

Method development for LC-MS/MS involves the optimization of both the liquid chromatography separation and the mass spectrometry detection parameters. Reversed-phase chromatography with a C18 column is commonly used for the separation of phthalates. s4science.at The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good peak shape and resolution. mdpi.com For detection, multiple reaction monitoring (MRM) is employed, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This highly selective technique minimizes interferences from the sample matrix. s4science.at Column-switching techniques can be integrated into the LC-MS/MS system to automate sample clean-up and pre-concentration, further enhancing the method's performance. nih.gov

Interactive Table: Typical LC-MS/MS Parameters for Phthalate Metabolite Analysis

| Parameter | Setting | Purpose |

| Column Type | C18 reversed-phase | To separate analytes based on their hydrophobicity. |

| Mobile Phase | Gradient of acetonitrile/water with formic acid | To elute a range of analytes with different polarities. |

| Ionization Mode | Electrospray Ionization (ESI), negative mode | To generate ions from the analytes in the liquid phase, often preferred for acidic metabolites. |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification of target analytes. |

| Collision Energy | Optimized for each analyte | To induce fragmentation of the precursor ion into specific product ions. |

| Dwell Time | ~100 ms per transition | The time spent monitoring a specific MRM transition. |

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)

Comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-TOFMS) is a highly powerful analytical technique that provides significantly enhanced separation capabilities compared to conventional one-dimensional GC. uliege.be This technique is particularly valuable for the analysis of complex samples containing a large number of compounds. nasa.gov In GCxGC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase, resulting in a two-dimensional separation. nasa.gov

The coupling of GCxGC with a time-of-flight mass spectrometer (TOFMS) is advantageous because TOFMS offers fast data acquisition rates, which are necessary to capture the narrow peaks produced in the second dimension. nasa.gov GCxGC-TOFMS has been applied to environmental forensic investigations and can be used for both the screening of a wide range of organic pollutants and the quantitative analysis of individual compounds. nih.gov This technique has the potential to resolve co-eluting phthalates and provide more accurate identification and quantification. nih.govuliege.be

Capillary Electrophoresis

Capillary electrophoresis (CE) is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While less common than GC-MS and LC-MS/MS for phthalate analysis, CE offers advantages such as high separation efficiency and low sample and reagent consumption. nih.gov A CE method has been developed for the analysis of various benzoate (B1203000) and phthalate derivatives. nih.gov The separation of positional isomers of phthalic acids has been achieved by the addition of cyclodextrins to the buffer. nih.gov This technique has demonstrated good precision and linearity and can be applied to the quantitative analysis of real samples. nih.gov

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in the analytical workflow for the determination of this compound and its metabolites. The goal of sample preparation is to isolate the analytes of interest from the sample matrix, remove potential interferences, and concentrate the analytes to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) and Microextraction (SPME)

Solid-phase extraction (SPE) is a widely used technique for the clean-up and pre-concentration of phthalates from various sample matrices, including water and biological fluids. mdpi.comwebsiteonline.cn SPE utilizes a solid sorbent material packed in a cartridge or disk to retain the analytes of interest while allowing interfering compounds to pass through. websiteonline.cn The retained analytes are then eluted with a small volume of a suitable solvent. websiteonline.cn The choice of the sorbent is crucial for achieving good recovery of the target analytes. nih.gov Automated SPE systems are available that can increase sample throughput and improve reproducibility. thermofisher.comresearchgate.net

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. nih.gov The fiber is exposed to the sample, and the analytes partition into the stationary phase. uwaterloo.ca The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov SPME is a simple, fast, and cost-effective technique that is well-suited for the analysis of phthalates in water samples. nih.govnih.gov The efficiency of the extraction depends on factors such as the type of fiber coating, extraction time, and temperature. researchgate.net

Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME)

Liquid-Liquid Extraction (LLE) is a conventional separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.netelementlabsolutions.com For the extraction of phthalate monoesters like this compound, the pH of the aqueous sample is often adjusted to suppress the ionization of the analyte's carboxylic acid group, thereby increasing its affinity for the organic phase. elementlabsolutions.com The process involves vigorous shaking of the sample with the extraction solvent, followed by separation of the organic layer. researchgate.net This procedure may be repeated multiple times to improve recovery rates. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that offers rapid and efficient extraction with minimal solvent usage. nih.govmdpi.com The technique involves the rapid injection of a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent like acetone (B3395972) or acetonitrile) into the aqueous sample. nih.govmdpi.com This creates a cloudy emulsion, where fine micro-droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for mass transfer of the analyte from the aqueous to the organic phase. nih.govmdpi.com Subsequent centrifugation separates the phases, and the sedimented organic phase containing the concentrated analyte is collected for analysis. nih.gov Various factors, including the choice and volume of extraction and disperser solvents, sample pH, and salt addition, are optimized to maximize extraction efficiency. nih.gov Ultrasound or vortex assistance can be employed to enhance the dispersion and extraction process. nih.govmdpi.com

Table 1: Parameters for Dispersive Liquid-Liquid Microextraction (DLLME) of Phthalates and Their Metabolites This table is interactive. You can sort and filter the data.

| Analyte Class | Extraction Solvent | Disperser Solvent | Key Optimization Parameters | Recovery (%) | LOD Range | Matrix |

|---|---|---|---|---|---|---|

| Phthalate Esters | Chlorobenzene | Acetone | Vortex time, Salt addition | 85.6–95.8% | 0.003–0.070 ng/mL | Perfumes |

| Phthalate Metabolites | Trichloroethylene | Methanol (with Trifluoroacetic acid) | Extraction time, Acid concentration | 79–108% | <14 ng/g | Nails |

| Phthalate Esters | n-Heptane | None (Ultrasound/Vortex assisted) | Waiting time, Temperature | 66.7–101.2% | 0.8–15.4 ng/mL | Hot Drinks |

Molecularly Imprinted Solid-Phase Extraction (MISPE) and Magnetic Solid-Phase Extraction (MSPE)

Molecularly Imprinted Solid-Phase Extraction (MISPE) is a highly selective sample preparation technique that utilizes molecularly imprinted polymers (MIPs) as sorbents. MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule (the analyte or a structural analog). nih.gov For the analysis of phthalate metabolites, a MIP can be synthesized using a molecule like monobutyl phthalate as the template. nih.gov The resulting polymer contains cavities that can selectively rebind the target analyte from a complex sample matrix while other, structurally different molecules are washed away. nih.gov The analyte is then eluted using a suitable solvent. nih.gov This high selectivity significantly reduces matrix effects and improves the accuracy of subsequent analyses.

Magnetic Solid-Phase Extraction (MSPE) combines the principles of solid-phase extraction with the convenience of magnetic separation. mdpi.commdpi.com In this method, sorbent materials are coated onto magnetic nanoparticles (MNPs). mdpi.com For phthalate analysis, materials such as magnetic multi-walled carbon nanotubes (MCNTs) or surface-functionalized magnetic particles have been used as adsorbents. nih.govnih.gov The magnetic sorbent is added to the sample solution, and the target analytes adsorb onto its surface. After extraction, the sorbent with the bound analytes is easily and rapidly separated from the sample solution using an external magnet, eliminating the need for centrifugation or filtration. mdpi.com The analytes are then desorbed with a small volume of an organic solvent. MSPE is characterized by its simplicity, speed, and high enrichment factor. nih.gov

Table 2: Performance of MISPE and MSPE for Phthalate Analysis This table is interactive. You can sort and filter the data.

| Technique | Sorbent Material | Target Analytes | Recovery (%) | LOD Range | LOQ Range | Matrix |

|---|---|---|---|---|---|---|

| MISPE | Molecularly Imprinted Polymer (mBP template) | Monobutyl Phthalate | Not Specified | Not Specified | Not Specified | Bottled Water |

| MISPE | Dummy Molecularly Imprinted Polymer | Phthalate Monoesters | 97.45–109.26% | Not Specified | Not Specified | Urine |

| MSPE | Magnetic Multi-Walled Carbon Nanotubes | Phthalate Monoesters | 92.6–98.8% | 0.025–0.050 ng/mL | 0.125–0.250 ng/mL | Urine |

| MSPE | Modified Magnetic Nanoparticles | Phthalate Diesters | 91.5–97.8% | 0.01–0.025 µg/L | 0.025–0.05 µg/L | Bottled Water |

Accelerated Solvent Extraction (ASE)

Table 3: Conditions and Performance of Accelerated Solvent Extraction (ASE) for Phthalates This table is interactive. You can sort and filter the data.

| Extraction Solvent | Temperature (°C) | Pressure (psi) | Recovery (%) | LOD Range | Matrix |

|---|---|---|---|---|---|

| Dichloromethane/Hexane | 80 | Not Specified | 81.2–128.5% | 0.12–0.98 ng/g | Sediment |

| Dichloromethane/Acetone (1:1) | 100 | 1500 | 50.5–107.9% | 0.05–0.40 µg/kg | Sediment |

Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methods

The QuEChERS method is a streamlined approach to sample preparation that has gained significant popularity, particularly for multi-residue analysis in complex matrices. researchgate.netresearchgate.net Originally developed for pesticide analysis in food, its application has expanded to include phthalates and their metabolites in biological and environmental samples. researchgate.netnih.gov The typical QuEChERS procedure involves two main steps. First, the sample is homogenized and subjected to a salting-out liquid-liquid extraction using a solvent like acetonitrile and a combination of salts (e.g., magnesium sulfate (B86663), sodium chloride). researchgate.neturv.cat This step separates the analytes into the organic layer. The second step is a dispersive solid-phase extraction (d-SPE) cleanup, where a portion of the extract is mixed with a sorbent (such as primary secondary amine (PSA) or C18) to remove interfering matrix components like lipids and fatty acids. researchgate.netnih.gov The final extract is then analyzed, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Table 4: Application of QuEChERS for Phthalate and Metabolite Analysis This table is interactive. You can sort and filter the data.

| Target Analytes | Extraction Solvent | d-SPE Sorbent | Recovery (%) | LOD Range | Matrix |

|---|---|---|---|---|---|

| Phthalate Metabolites | Acetonitrile | Not Specified | Not Specified | 1.5–3.0 µg/kg | Human Milk |

| Phthalate Esters | Acetonitrile | PSA / C18 | 83.3–123.3% | 0.004–1.3 µg/kg | Breast Milk |

Spectroscopic and Other Instrumental Approaches

While chromatographic methods coupled with mass spectrometry are the primary tools for the quantification of this compound, certain spectroscopic techniques offer complementary capabilities for detection and screening.

Ultraviolet Spectrophotometry (UV)

Ultraviolet (UV) spectrophotometry is commonly used as a detection method following High-Performance Liquid Chromatography (HPLC). Phthalates, including their monoesters, possess chromophores—specifically the aromatic carboxyl group—that absorb light in the UV region of the electromagnetic spectrum. researchgate.net The detection is typically performed at a specific wavelength, often around 230 nm, where the analytes exhibit significant absorbance. nih.gov An HPLC-UV method involves separating the components of a mixture on a chromatographic column, and as each component elutes, it passes through a UV detector. The detector measures the absorbance of the eluent at the set wavelength, generating a signal proportional to the analyte's concentration. thermofisher.com While not as selective or sensitive as mass spectrometry, HPLC-UV is a robust, reliable, and cost-effective technique for quantifying phthalates when present at sufficient concentrations and in relatively clean samples. nih.govsciprofiles.com

Table 5: HPLC-UV Method Parameters for Phthalate Determination This table is interactive. You can sort and filter the data.

| Column | Mobile Phase | Detection Wavelength (nm) | Linearity (r²) | LOQ |

|---|---|---|---|---|

| ACE-5 C18 | 5 mM KH2PO4 and Acetonitrile | 230 | ≥0.999 | <0.64 µg/mL |

| Not Specified (UHPLC) | Not Specified | Not Specified | Not Specified | Not Specified |

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed chemical and structural information. When laser light interacts with a molecule, it can be scattered inelastically, resulting in a shift in energy that corresponds to the vibrational modes of the molecule. isibrno.cz The resulting Raman spectrum serves as a unique molecular "fingerprint." Phthalate esters as a group can be identified by a set of characteristic Raman bands. dtu.dkresearchgate.net Common peaks for phthalates are typically observed around 1040, 1581, 1601, and 1726 cm⁻¹, which correspond to specific vibrations within the phthalate structure. dtu.dksemanticscholar.org Fourier-Transform (FT) Raman spectroscopy is particularly useful for analyzing bulk materials, such as polymers, to detect the presence of phthalate plasticizers without any sample preparation. dtu.dkresearchgate.net While primarily a qualitative or screening tool for identifying the presence of phthalates in materials, quantitative analysis is also possible with proper reference standards. researchgate.net Its application for detecting trace levels of metabolites in biological fluids is less common and often requires enhancement techniques like Surface-Enhanced Raman Spectroscopy (SERS).

Table 6: Characteristic Raman Peaks for Phthalate Esters This table is interactive. You can sort and filter the data.

| Peak (cm⁻¹) | Vibrational Assignment (General) | Reference |

|---|---|---|

| ~1040 | Ring Breathing Mode | dtu.dksemanticscholar.org |

| ~1581 | C=C Aromatic Ring Stretch | dtu.dksemanticscholar.org |

| ~1601 | C=C Aromatic Ring Stretch | dtu.dksemanticscholar.org |

Flow-Injection Chemiluminescence (FI-CL)

Flow-Injection Chemiluminescence (FI-CL) is a highly sensitive and rapid analytical technique that has been successfully applied to the determination of various substances, including phthalates. researchgate.net The method relies on the principle that the target analyte can enhance or quench the light emission from a specific chemical reaction. researchgate.net For phthalate analysis, a common approach involves observing the quenching (inhibiting) effect of the analyte on a luminol-based chemiluminescence system. researchgate.net

A notable application demonstrated the determination of dibutyl phthalate (DBP) based on its quenching effect on the luminol (B1675438)–myoglobin (Mb) chemiluminescence system. In this setup, the decrease in CL intensity was directly proportional to the concentration of DBP. researchgate.net This method is characterized by its exceptional sensitivity, capable of detecting substances at the picogram level, and its high sample throughput, with a complete analysis cycle often taking less than a minute. researchgate.net The versatility of FI-CL allows for its application in various matrices, including environmental and biological samples. researchgate.netresearchgate.net While specific studies on this compound are not prominent, the established principles for other phthalates suggest that a similar FI-CL method could be developed, leveraging the interaction of the this compound molecule with a suitable chemiluminescent system.

The instrumentation is typically simple and cost-effective. researchgate.net The general procedure involves injecting a sample into a carrier stream, which then merges with reagent streams (e.g., luminol and an oxidant like hydrogen peroxide or potassium permanganate) within a flow cell positioned in front of a light detector, such as a photomultiplier tube. researchgate.netnih.govnih.gov The resulting change in light emission is recorded as a peak, the height or area of which corresponds to the analyte concentration. nih.gov

Near-Infrared Spectroscopy

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique primarily used for screening and qualitative analysis, though quantitative applications are also common. mdpi.comfrontiersin.org The NIR region of the electromagnetic spectrum (typically 780 to 2500 nm) corresponds to overtone and combination vibrations of fundamental molecular vibrations found in the mid-infrared region. mdpi.com The technique is particularly sensitive to molecules containing C-H, O-H, and N-H functional groups, making it suitable for the analysis of organic compounds like this compound. mdpi.com

In the context of phthalate analysis, NIR spectroscopy serves as an excellent screening tool. frontiersin.org Handheld and portable NIR spectrometers allow for in-situ, real-time measurements, which can be invaluable for quality control and identifying materials that require further, more rigorous testing. frontiersin.orgnih.gov For instance, research on potassium hydrogen phthalate (KHP), a related compound, demonstrated that NIR spectroscopy coupled with partial least squares (PLS) calibration could determine its concentration in aqueous solutions with a limit of detection (LOD) of approximately 150 ppm. nih.gov

While NIR spectroscopy is generally less sensitive than chromatographic methods, its speed and ease of use make it a powerful complementary technique. mdpi.com It can quickly identify samples with high concentrations of phthalates or screen for adulteration in raw materials, reducing the burden on slower, more complex laboratory methods. nih.gov

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Methodologies

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a widely used technique for the analysis of phthalates, particularly in solid and liquid samples, with minimal to no sample preparation. thermofisher.comwdfiles.commdpi.com This method is a variant of FTIR spectroscopy that utilizes an internal reflection element, typically a high-refractive-index crystal such as diamond or zinc selenide. wdfiles.comhpst.cz

During analysis, an infrared beam is directed into the ATR crystal, where it undergoes total internal reflection at the crystal-sample interface. This reflection creates an evanescent wave that penetrates a short distance (typically a few micrometers) into the sample. wdfiles.commdpi.com If the sample contains molecules that absorb at the frequency of the infrared radiation, the evanescent wave will be attenuated. The attenuated energy is then detected and converted into an infrared spectrum. wdfiles.com

ATR-FTIR is highly effective for screening phthalates in polymeric materials like polyvinyl chloride (PVC). hpst.czhpst.cz Phthalates exhibit characteristic absorption bands in the mid-infrared spectrum. Key identifying peaks include a strong absorbance band around 741 cm⁻¹ due to the ortho-substituted aromatic ring, as well as doublet bands near 1601 cm⁻¹ and 1581 cm⁻¹ resulting from aromatic ring stretching vibrations. hpst.cz Portable ATR-FTIR analyzers are frequently used for rapid screening to ensure compliance with regulations limiting phthalate content in consumer products. hpst.czhpst.cz The technique is capable of detecting total phthalate levels down to approximately 0.1%. hpst.cz

Method Validation and Performance Characteristics

The reliability of any analytical method depends on its validation, which establishes its performance characteristics. Key parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and sensitivity. researchgate.netscribd.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. scribd.comsepscience.com

The analytical methodologies for this compound and other phthalates exhibit a wide range of performance characteristics, which are often matrix-dependent. Chromatographic methods coupled with mass spectrometry (e.g., GC-MS and LC-MS/MS) are generally considered the gold standard, offering high sensitivity and specificity. researchgate.netmdpi.com For these methods, recovery values typically fall within the 70-120% range with relative standard deviations (RSDs) below 20%. researchgate.netnih.gov

Spectroscopic and chemiluminescence methods offer advantages in speed and portability but often have different performance profiles. FI-CL, for example, is noted for its exceptionally low detection limits, capable of reaching the picogram per milliliter (pg/mL) level for some phthalates. researchgate.net In contrast, spectroscopic screening methods like ATR-FTIR and NIR are less sensitive, with LODs more commonly in the percentage or parts-per-million range, respectively. nih.govhpst.cz

Below is a table summarizing typical performance characteristics for these advanced analytical methods based on studies of various phthalates.

| Methodology | Analyte/Class | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery / Precision (RSD) |

|---|---|---|---|---|---|

| FI-CL | Dibutyl Phthalate | Wine, Serum, Urine | 0.03 pg/mL | 0.1 pg/mL | RSD < 3.0% |

| NIR Spectroscopy | Potassium Hydrogen Phthalate | Aqueous Solution | ~150 ppm (~150,000 ng/mL) | Not specified | Not specified |

| ATR-FTIR | Total Ortho-Phthalates | PVC Polymer | 0.05% (w/w) | 0.1% (w/w) | Not applicable (direct measurement) |

| UPLC-MS/MS | General Phthalates | Environmental Sand | Not specified | < LOQ for DEHP | Not specified |

| GC-MS | General Phthalates | Food Samples | 0.005 - 0.025 mg/L | Not specified | 60% - 110% Recovery |

Challenges in Analytical Quantification

The accurate quantification of this compound and its related compounds is complicated by several significant analytical challenges, primarily matrix interference and ubiquitous environmental contamination. researchgate.netnih.gov

Matrix Interference

The matrix of a sample refers to all its components other than the analyte of interest. mdpi.com These components can significantly interfere with the analytical measurement, a phenomenon known as the matrix effect. mdpi.com This effect can either suppress or enhance the analytical signal, leading to inaccurate quantification. researchgate.net In complex matrices such as food, soil, or biological tissues, co-extracted substances can interfere with the detection process. researchgate.netmdpi.com

For instance, in ATR-FTIR analysis of polymers, other plasticizers or additives may have infrared absorbance bands that overlap with those of the target phthalates, making accurate quantification difficult. hpst.cz A common phthalate replacement, dioctyl terephthalate (B1205515) (DOTP), has IR absorbance bands in the same regions used to detect regulated ortho-phthalates, which can cause interference. hpst.cz In chromatography, matrix effects are a major concern that can adversely affect the method's accuracy, precision, and sensitivity. mdpi.com To overcome this, analysts often employ strategies such as extensive sample cleanup, the use of isotopically labeled internal standards, or matrix-matched calibration, where calibration standards are prepared in a blank matrix extract to mimic the sample environment. nih.govjst.go.jp

Ubiquitous Contamination

One of the most formidable challenges in phthalate analysis is the pervasive background contamination from numerous sources. researchgate.net Phthalates are widely used in a vast array of products, including laboratory equipment such as plastic tubing, containers, gloves, and solvents. researchgate.netcdc.gov This ubiquity means that samples can be easily contaminated during collection, storage, and analysis, leading to artificially high readings or false positives. researchgate.netresearchgate.net

The primary concern in trace phthalate analysis is often not the sensitivity of the instrument but the ability to control contamination throughout the entire analytical procedure. researchgate.net Rigorous control measures are essential. These include using glassware that has been baked at high temperatures, rinsing all equipment with high-purity solvents, using phthalate-free consumables, and minimizing the number of sample preparation steps. cdc.gov The mobile phase in liquid chromatography can be a significant source of contamination; some methods employ an in-line "contamination trap" column to delay the elution of contaminants from the solvent, allowing for their separation from the analytes in the sample. nih.gov Without such stringent controls, the background levels of phthalates can easily exceed the trace amounts present in the actual sample, compromising the integrity of the results. researchgate.net

Environmental Occurrence, Distribution, and Transport Dynamics of Isooctyl Hydrogen Phthalate and Phthalate Esters

Occurrence in Aquatic Ecosystems (Surface Water, Groundwater, Wastewater, Drinking Water)

Direct quantitative data on the concentration of Isooctyl Hydrogen Phthalate (B1215562) (also known as mono-isooctyl phthalate or MIOP) in aquatic ecosystems are scarce in publicly available scientific literature. However, its occurrence is anticipated as a degradation product of Diisooctyl Phthalate (DIOP). Phthalate diesters are known to undergo hydrolysis to their corresponding monoesters in the environment.

Surface Water: While specific studies measuring MIOP in surface waters were not identified, the parent compound DIOP has been detected. For instance, DIOP was identified in surface sediment from a heavily industrialized section of the Calcasieu River in Louisiana, suggesting its potential presence and subsequent degradation to MIOP in the water column. The concentration of phthalate monoesters in river water is generally low, often in the nanogram per liter to microgram per liter range.

Groundwater: Similar to surface water, direct measurements of MIOP in groundwater are not widely reported. The transport of phthalates to groundwater is a concern, especially in areas near landfills or industrial sites. Given the high soil organic carbon-water (B12546825) partitioning coefficient (Koc) of DIOP, its mobility in soil is expected to be low, which would limit its direct leaching into groundwater. However, the migration of more soluble degradation products like MIOP could be a potential pathway for groundwater contamination.

Wastewater: Wastewater treatment plants (WWTPs) are significant conduits for phthalates into the environment. Phthalate diesters are frequently found in both influent and effluent, and the biological processes within WWTPs can lead to the formation of monoester metabolites. Although specific data for MIOP is lacking, studies on other phthalates have shown that monoesters can be present in wastewater.

Drinking Water: The presence of various phthalate monoesters has been confirmed in drinking water. A study in China detected several monoalkyl phthalates in drinking water for the first time, with mean concentrations in the low nanogram per liter range. This indicates that monoesters, potentially including MIOP, can persist through water treatment processes and be present at the tap.

Table 1: Interactive Data on Concentrations of Selected Phthalate Monoesters in Drinking Water

| Compound | Mean Concentration (ng/L) |

| Monomethyl phthalate (MMP) | 12.1 |

| Monoethyl phthalate (MEP) | 2.4 |

| Monoisobutyl phthalate (MiBP) | 11.3 |

| Mono-n-butyl phthalate (MnBP) | 36.3 |

| Mono-2-ethylhexyl phthalate (MEHP) | 9.9 |

Note: Data from a study on drinking water in China. Data for Isooctyl Hydrogen Phthalate was not available.

Distribution in Terrestrial Matrices (Soil, Sediment, Sludge, Agricultural Soil)

The distribution of this compound in terrestrial environments is governed by the deposition and degradation of its parent compound, DIOP.

Soil and Sediment: DIOP has been detected in soil and sediment samples. For example, it was found in 17% of soil samples from Taihu Lake, China, at concentrations ranging from 0.72 to 1.59 parts per billion. nih.gov Soil near a pesticide plant contained DIOP at a concentration of 1,100 ppb. nih.gov As DIOP degrades in soil and sediment, the formation of MIOP is expected. The high estimated Koc value for DIOP (1.6 x 104) suggests it will be immobile and bind strongly to the organic matter in soil and sediment, making these matrices significant sinks. nih.gov The resulting MIOP, being more polar, may exhibit slightly higher mobility.

Sludge: Sewage sludge is a major reservoir for phthalates due to their hydrophobic nature. While specific concentrations for MIOP in sludge are not available, studies have reported high levels of other phthalates. For example, Di(2-ethylhexyl) phthalate (DEHP) has been found in sewage sludge at concentrations ranging from 21 to 114 mg/kg dry weight. The anaerobic conditions in sludge digesters can facilitate the transformation of diesters to monoesters.

Agricultural Soil: The application of sewage sludge as fertilizer can introduce phthalates into agricultural soils. The use of plastic mulching films in agriculture is another significant source of phthalate contamination. Although direct measurements of MIOP in agricultural soils are lacking, the presence of its parent compound is a clear indicator of its potential formation in these environments.

Atmospheric Presence and Volatilization Processes

There is no direct evidence of the atmospheric presence of this compound. However, the atmospheric fate of its precursor, DIOP, provides insights into its potential for atmospheric occurrence.

With a vapor pressure of 5.5 x 10-6 mm Hg at 25°C, DIOP is considered a semi-volatile organic compound (SVOC) and is expected to exist in both the vapor and particulate phases in the atmosphere. The vapor-phase portion of DIOP can be degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of 19 hours. This atmospheric degradation could potentially lead to the formation of MIOP in the air. Particulate-phase DIOP can be removed from the atmosphere through wet or dry deposition.

The Henry's Law constant for DIOP is 3.1 x 10-5 atm-m3/mole, which suggests that volatilization from moist soil and water surfaces can be an environmental fate process. However, its strong adsorption to soil and sediment is expected to reduce the rate of volatilization.

Partitioning Behavior Across Environmental Compartments

The environmental partitioning of this compound is largely inferred from the properties of its parent compound, DIOP, and the general behavior of other phthalate monoesters.

The high hydrophobicity of DIOP, indicated by an estimated log octanol-water partition coefficient (log Kow) of 8.5, drives its partitioning from water into organic-rich compartments like soil, sediment, and biota. nih.gov The estimated soil organic carbon-water partition coefficient (Koc) for DIOP is 1.6 x 104, confirming its tendency to be immobile in soil and sediment. nih.gov

As a monoester, MIOP is expected to be more water-soluble and less hydrophobic than DIOP. The presence of a free carboxyl group in MIOP means its partitioning will be pH-dependent. At environmentally relevant pH values, this carboxyl group will be deprotonated, increasing its water solubility and reducing its tendency to partition into organic phases compared to the parent diester. Studies on other monoalkyl phthalates have shown that their sorption to sediment is significantly influenced by pH.

Leaching and Migration Mechanisms from Industrial and Consumer Materials

This compound is not typically added to materials directly but is formed from the degradation of DIOP. Therefore, its presence in the environment is a result of the leaching or migration of the parent compound from various plastic products, followed by degradation.

DIOP, like other phthalate plasticizers, is not chemically bound to the polymer matrix of materials like PVC. This allows it to leach or migrate out of these materials over time, particularly when in contact with liquids, fats, or at elevated temperatures. This leaching is a primary pathway for the entry of DIOP into the environment, including into landfill leachate. Both diester and monoester phthalates have been detected in landfill leachates, indicating that hydrolysis can occur within the landfill environment. The migration of phthalates from food contact materials and consumer products is a well-documented phenomenon.

Factors Influencing Environmental Distribution (e.g., Hydrophobicity, pH, Temperature)

Several factors influence the environmental distribution of this compound and its parent compound.

Hydrophobicity: The high hydrophobicity of DIOP (log Kow of 8.5) is a primary driver of its distribution, leading to its accumulation in soil, sediment, and sludge. nih.gov As a degradation product, MIOP is expected to be less hydrophobic, which would increase its mobility in aquatic systems.

pH: The environmental behavior of MIOP is significantly influenced by pH due to its free carboxyl group. At neutral to alkaline pH, the carboxyl group will be ionized, making the molecule more water-soluble and less likely to adsorb to organic matter. Conversely, under acidic conditions, the non-ionized form will be more prevalent, leading to increased sorption. The degradation rate of phthalate esters can also be influenced by pH, with increased rates observed under both acidic and basic conditions for some phthalates.

Temperature: Temperature affects the physical and chemical properties of phthalates, influencing their environmental fate. Higher temperatures can increase the vapor pressure and volatilization rate of DIOP from surfaces. Temperature also impacts the rate of leaching and migration of DIOP from plastic materials. For instance, increased storage temperatures of bottled water have been shown to increase the migration of phthalates from the plastic into the water. Furthermore, temperature affects the rate of biological degradation processes in soil and water, with microbial activity generally increasing with temperature up to an optimal point.

Environmental Fate and Transformation Pathways of Isooctyl Hydrogen Phthalate

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For isooctyl hydrogen phthalate (B1215562), these mechanisms primarily include hydrolysis, photolysis, and advanced oxidation processes.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of this process is a key factor in determining the persistence of phthalate esters in aquatic environments. researchgate.net The hydrolysis of phthalate esters involves the cleavage of the ester bond, yielding phthalic acid and the corresponding alcohol. researchgate.net

Systematic investigations into the abiotic hydrolysis of various phthalate esters (PAEs) have been conducted across different pH levels, revealing that the process can result in significant carbon isotopic fractionation. nih.govresearchgate.net For some phthalate esters, the kinetics of hydrolysis below a pH of 6.20 indicate a mechanism involving the formation of phthalic anhydride (B1165640), which is subsequently hydrolyzed to phthalic acid. researchgate.netnih.gov The rate of alkaline hydrolysis for synthetic organic esters, including some phthalates, is often studied under pseudo-first-order kinetics, assuming a large excess of hydroxide (B78521) ions. chemrxiv.org

However, specific kinetic data and half-life values for the hydrolysis of isooctyl hydrogen phthalate were not available in the reviewed literature. General studies on other phthalates show that the degradation rate is influenced by factors such as the length of the alkyl chains and the pH of the environment. nih.gov

Photolysis, the degradation of a compound by photons, is a significant abiotic pathway for phthalate esters in sunlit surface waters. nih.gov Studies on various phthalate esters demonstrate that degradation can be induced by UV irradiation. researchgate.netnih.gov The photodegradation of phthalates at a wavelength of 254 nm can involve photoinduced decarboxylation, hydroxylation, and the splitting of C-O and C-C bonds. researchgate.net

Photocatalysis, particularly using semiconductors like titanium dioxide (TiO₂), can significantly enhance the degradation rate. qub.ac.uk The UV/TiO₂ system has shown strong degradation ability for several phthalate esters. nih.gov In this process, hydroxyl radicals generated on the surface of the TiO₂ catalyst attack not only the ester's carbon branch but also the benzene (B151609) ring, leading to hydroxylated compounds and ring-opening byproducts. frontiersin.org The efficiency of TiO₂ photocatalysis can be influenced by factors such as pH and the presence of co-catalysts. researchgate.netrsc.orgnasa.gov Pre-treatment of TiO₂ powder, for instance by heating in hydrogen gas, has also been shown to enhance its photoactivity. nih.govpolyu.edu.hk

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mostwiedzy.pl AOPs have been effectively used to degrade a wide range of phthalate esters (PEs). nih.govresearchgate.netscilit.comnih.gov Common AOPs include processes based on UV/H₂O₂, Fenton (Fe²⁺ + H₂O₂), ozonation, and sulfate (B86663) radicals. nih.govresearchgate.netscilit.com

The degradation efficiencies for PEs using AOPs can be high, ranging from 40.3% to 100%. nih.govresearchgate.net The oxidation of PEs in these processes generally follows pseudo-first-order kinetics. nih.govresearchgate.net The primary mechanism involves the destruction of the aromatic ring by hydroxyl radicals, producing intermediates such as phthalic acid, benzoic acid derivatives, and short-chain organic acids like formic, acetic, and oxalic acid. nih.govresearchgate.net While hydroxyl radicals play a key role, sulfate radicals (SO₄•−) are considered more effective due to their higher oxidation power. nih.govresearchgate.net

Despite the extensive research on AOPs for phthalate ester degradation, specific research findings and kinetic data focusing on the degradation of this compound were not identified in the reviewed sources.

Sorption and Desorption Dynamics in Environmental Media

Sorption is a critical process that controls the mobility, bioavailability, and ultimate fate of this compound in the environment. fao.org As a hydrophobic organic compound, it has a tendency to partition from the aqueous phase onto solid matrices like soil and sediment. nih.govresearchgate.net

The primary mechanism governing this process is the interaction with soil and sediment organic matter. researchgate.net Both hydrophobic partitioning and hydrogen bonding are recognized as key drivers for the adsorption of phthalate esters. researchgate.net The organic carbon content of the soil is a major factor, with higher organic content generally leading to stronger sorption and reduced mobility. nih.gov

Sorption is a dynamic and reversible process involving both sorption and desorption phases. The kinetics of this process can often be described by two-site or two-compartment models, which account for an initial rapid sorption phase followed by a much slower, diffusion-limited phase. fao.orgresearchgate.net This suggests that a fraction of the compound becomes readily sorbed to easily accessible sites on organic matter, while another fraction slowly diffuses into more condensed, microporous regions, becoming more resistant to desorption. nih.govresearchgate.net This phenomenon, known as desorption hysteresis, can lead to the long-term sequestration of phthalates in soil and sediment, making them less available for biodegradation but creating a persistent reservoir of contamination. fao.org

| Parameter | Description | Influence on this compound |

| Soil/Sediment Organic Matter | The amount of organic carbon in the solid matrix. | Positively correlated with sorption; higher organic matter leads to stronger binding and lower mobility. researchgate.netnih.gov |

| Hydrophobicity (Kow) | The octanol-water partition coefficient of the compound. | Higher Kow values for long-chain phthalates indicate a strong tendency to partition onto organic matter. nih.gov |

| pH | The acidity or alkalinity of the surrounding water. | Can influence the surface charge of soil particles and the speciation of the compound, affecting sorption capacity. fao.orgnih.gov |

| Aging | The contact time between the contaminant and the soil/sediment. | Leads to stronger binding and increased desorption hysteresis over time. researchgate.net |

Bioconcentration and Bioaccumulation Research in Non-Human Organisms and Ecosystems

Bioconcentration refers to the uptake of a chemical from the surrounding water, while bioaccumulation includes uptake from all sources, including diet. Due to their hydrophobic nature, phthalates with long alkyl chains are expected to have a high potential to bioconcentrate in aquatic organisms. sfu.ca The octanol-water partition coefficient (Kow) is often used as an indicator, with higher values suggesting a greater potential for accumulation in fatty tissues. nih.govsfu.ca

However, numerous studies have shown that the actual bioaccumulation of phthalates in aquatic food chains is often lower than predicted by their Kow values. sfu.camst.dk This discrepancy is largely attributed to the ability of many organisms, particularly vertebrates like fish, to metabolize these compounds efficiently. mst.dk The metabolic capability generally increases with the trophic level. mst.dk

Research indicates that bioconcentration factors (BCFs) are often highest in lower-trophic-level organisms like algae and invertebrates, which may have a more limited capacity for biotransformation. mst.dk In fish, phthalate esters are typically hydrolyzed to their monoester derivatives (like this compound) and then to phthalic acid, which can be excreted, thus limiting significant accumulation. nih.gov Despite this metabolic activity, some bioaccumulation does occur. For instance, studies in mangrove ecosystems have shown that benthic carnivorous fish can exhibit higher accumulation of phthalate esters compared to herbivorous species, and that long-chain phthalates have the potential for biomagnification (an increase in concentration with trophic level). nih.gov

| Organism Type | Potential for Bioaccumulation | Rationale |

| Algae/Phytoplankton | Moderate to High | Lower metabolic capacity allows for greater bioconcentration from water. mst.dk |

| Invertebrates | Moderate | Intermediate metabolic capacity; can accumulate from both water and sediment. mst.dk |

| Fish | Low to Moderate | Efficient metabolic processes hydrolyze and excrete phthalates, limiting accumulation. sfu.camst.dk |

Modeling Environmental Fate and Transport (e.g., HYDRUS-1D, two-site sorption models)

Environmental fate models are mathematical tools used to predict the movement, transformation, and persistence of chemicals in the environment. researchgate.nettetratech.com These models integrate various physical, chemical, and biological processes to simulate the distribution of a contaminant over time.

For a compound like this compound in a soil environment, a model such as HYDRUS-1D can be employed. mdpi.com HYDRUS-1D is a software package that simulates the one-dimensional movement of water, heat, and multiple solutes in variably saturated porous media. mdpi.com To model the fate of this compound, the model would require input parameters such as its degradation rate (half-life) in soil, and its sorption characteristics. The model can then predict its leaching potential towards groundwater and its concentration profile in the soil over time under various conditions like rainfall and evapotranspiration. mdpi.com

Ecotoxicological Research and Ecological Interactions of Isooctyl Hydrogen Phthalate

Aquatic Ecotoxicology

The effects of isooctyl hydrogen phthalate (B1215562) on aquatic life have not been extensively documented. However, studies on the broader category of higher-molecular-weight phthalate esters, including the isomer diisooctyl phthalate (DIOP), indicate potential risks to aquatic organisms. nih.gov

Chronic toxicity studies have been performed on a range of phthalate esters with key aquatic indicator species such as the water flea (Daphnia magna) and rainbow trout (Oncorhynchus mykiss). nih.gov For higher-molecular-weight phthalates like DIOP, the geometric mean maximum acceptable toxicant concentration (GM-MATC) values for Daphnia magna were found to range from 0.042 to 0.15 mg/L. nih.gov In these studies, survival was an equally, and at times more, sensitive endpoint than reproduction. nih.gov The observed toxicity of many HMWPEs to daphnids is sometimes attributed to physical effects like surface entrapment rather than a direct chemical toxicity from the dissolved substance. nih.gov

A multi-generational study on Daphnia magna exposed to environmentally relevant concentrations of DIOP, alongside di(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DnOP), revealed adverse effects on survival and reproduction. nih.gov The results indicated that DIOP was more potent in causing these adverse effects than the more commonly studied DEHP. nih.gov This suggests that isomers of phthalates can have differing toxicological profiles.

Sub-lethal effects of phthalates on aquatic invertebrates can include disruptions in metabolism. nih.gov For instance, exposure of Daphnia magna to certain phthalates has been shown to disrupt pathways related to amino acid and energy metabolism. nih.gov

Table 1: Chronic Toxicity of Diisooctyl Phthalate (DIOP) to Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|

| Daphnia magna (Water Flea) | GM-MATC | 0.042 - 0.15 | nih.gov |

Terrestrial Ecotoxicology

Information specifically detailing the terrestrial ecotoxicology of isooctyl hydrogen phthalate is scarce. However, the general behavior of phthalates in soil environments has been a subject of research. Soil is considered a major reservoir for hydrophobic organic pollutants like phthalates. nih.gov Contamination sources include the application of sewage sludge, use of plastic mulching in agriculture, and atmospheric deposition. nih.govnih.gov

Once in the soil, phthalates can be taken up by plants, posing a potential risk for entry into the food chain. nih.gov Studies on other phthalates, such as di-n-butyl phthalate (DBP) and DEHP, have shown that they can affect soil microbial communities and the physiological characteristics of plants. nih.gov For example, in experiments with water spinach (Ipomoea aquatica), exposure to DBP and DEHP led to a decline in leaf biomass and chlorophyll (B73375) content. nih.gov The toxicity of these phthalates in soil was found to be influenced by soil properties like pH and organic matter content. nih.gov

Research on the broader category of phthalate esters indicates that they can elicit toxic responses in soil organisms like earthworms and nematodes. nih.gov However, there is a general lack of empirical data on the effects of most phthalates on soil-dwelling organisms. nih.gov

Mechanisms of Ecological Perturbation

The mechanisms through which phthalates exert their ecological effects are varied and can differ between compounds. A common concern with many phthalates is their potential to act as endocrine disruptors. nih.govnih.gov

At a cellular level, exposure to phthalates and their metabolites can induce oxidative stress, which is a state of imbalance between the production of reactive oxygen species and the ability of an organism's antioxidant defense systems to detoxify them. nih.gov This has been observed in various organisms as a response to phthalate exposure.

Furthermore, some phthalate metabolites have been shown to interfere with metabolic processes. For example, monoethylhexyl phthalate (MEHP) and monocyclohexyl phthalate (MCHP) have been found to disrupt glucose and lipid homeostasis in human cell lines through mechanisms involving the activation of peroxisome proliferator-activated receptors (PPARs). nih.gov Such metabolic disruptions in key organisms could have cascading effects on ecosystem function. Phthalates can also impact the structure and functional diversity of soil microbial communities, which play a crucial role in nutrient cycling and organic matter decomposition. nih.gov

Comparative Ecotoxicological Studies Across Phthalate Esters

The ecotoxicity of phthalate esters is significantly influenced by their chemical structure, particularly the length and branching of their alkyl side chains. researchgate.net Generally, for aquatic organisms, lower-molecular-weight phthalates are considered to have higher acute and chronic toxicity at concentrations below their water solubility. researchgate.net In contrast, higher-molecular-weight phthalates, the category that includes this compound, are often reported to be less toxic to aquatic life in dissolved phases. researchgate.netresearchgate.net

However, as previously mentioned, a study comparing the isomers DEHP, DIOP, and DnOP on Daphnia magna found that the toxic potencies were not identical. nih.gov DnOP was the most potent in causing adverse effects on survival and reproduction, followed by DIOP, with DEHP being the least potent. nih.gov This highlights that even among isomers with the same molecular weight, structural differences can lead to significant variations in ecological risk.

The acute toxicity of phthalic acid monoesters, which are primary metabolites of phthalate diesters, is also dependent on the carbon chain length of the alcohol group. researchgate.net For these monoesters, toxicity values (LC/EC50) tend to be high for short-chain variants and decrease to around 30 mg/L for isononyl monoester. researchgate.net

**Table 2: Comparative Toxicity of C8 Phthalate Isomers to *Daphnia magna***

| Compound | Relative Potency (Effect on Survival and Reproduction) | Reference |

|---|---|---|

| di-n-octyl phthalate (DnOP) | Most Potent | nih.gov |

| diisooctyl phthalate (DIOP) | Intermediate Potency | nih.gov |

| di(2-ethylhexyl) phthalate (DEHP) | Least Potent | nih.gov |

Environmental Remediation and Management Strategies for Phthalate Contamination

Biological Remediation Technologies (Bioremediation)

Bioremediation harnesses the metabolic capabilities of microorganisms and plants to break down or sequester contaminants. This approach is often favored for its cost-effectiveness and minimal environmental impact. Microbial degradation is a primary route for the breakdown of phthalate (B1215562) esters in the environment. nih.govmdpi.com

Composting and Bioreactor Systems (e.g., Membrane Bioreactor (MBR))

Composting is a robust technology for treating soil and sludge contaminated with phthalates, achieving removal efficiencies of 25% to 100%. nih.govresearchgate.net The process relies on microbial activity, which is particularly intense during the thermophilic phase (55–70 °C), accelerating the degradation of phthalates. nih.gov For instance, studies on dioctyl terephthalate (B1205515) (DOTP) and DEHP have shown that the majority of degradation occurs during this high-temperature phase. nih.govresearchgate.net Aerobic composting is generally more efficient and faster than anaerobic methods, with studies showing 91%–97% DEHP removal in 30 days under aerobic conditions, compared to 55%–70% removal over 112 days anaerobically. nih.gov The degradation pathway in composting involves the hydrolysis of diesters to monoesters like mono(2-ethylhexyl) phthalate (MEHP), followed by further breakdown. researchgate.net

Membrane Bioreactors (MBRs) integrate biological degradation with membrane filtration, offering a highly efficient method for treating wastewater containing phthalates. iwaponline.comscirp.org MBRs can achieve high removal efficiencies for various phthalates, ranging from 77% to 96%. researchgate.net The technology combines an activated sludge process with a membrane system, allowing for high concentrations of biomass and precise control over the process. scirp.org While biodegradation is a key mechanism, studies on DEHP have shown that adsorption to the sludge biomass also plays a significant role in its removal within an MBR system. scirp.org Heterotrophic nitrifying bacteria in MBRs can enhance the biodegradation of phthalates by releasing crucial enzymes like esterase and phthalate dioxygenase. nih.govbohrium.com

| Compound | System | Initial Concentration | Duration | Removal Efficiency | Reference |

|---|---|---|---|---|---|

| DEHP | Aerobic Composting | 50–250 mg/kg | 30 days | 91%–97% | nih.gov |

| DEHP | Anaerobic Composting | 100 mg/kg | 112 days | 55%–70% | nih.gov |

| DOTP | Aerobic Composting | 11,882 mg/kg | 35 days | 98% | researchgate.net |

| DEHP | Membrane Bioreactor (MBR) | Not specified | Not specified | 29% | scirp.orgresearchgate.net |

| DMP, DEP, DnBP, DnOP, DEHP | Two-stage MBR | Not specified | Not specified | 77%–96% | researchgate.net |

Bioaugmentation Approaches

Bioaugmentation involves the introduction of specific, highly efficient microorganisms into a contaminated environment to enhance the degradation of target pollutants. taylorfrancis.com This strategy is promising for phthalate remediation, especially when the indigenous microbial population lacks the necessary degradation capabilities. nih.gov Augmented slurry bioreactors have demonstrated high degradation rates for various phthalates, with over 99% removal of diethyl phthalate (DEP) within 48 hours and 99% of di-n-butyl phthalate (DnBP) in 72 hours. taylorfrancis.com The success of bioaugmentation depends on the ability of the introduced strains to survive and compete with native microorganisms. nih.gov

Phytoremediation Potential

Phytoremediation is an eco-friendly technology that utilizes plants to remove, degrade, or stabilize environmental contaminants. researchgate.net Plants can absorb and accumulate phthalates from soil and water, and in some cases, metabolize them. acs.org Studies have shown that edible plants, including lettuce, strawberry, and carrot, can take up phthalates like DnBP and DEHP and readily transform them into their corresponding monoesters, such as mono-n-butyl phthalate (MnBP) and MEHP. acs.org While the translocation of these compounds from roots to leaves is often limited, their uptake and metabolism within the plant structure represent a viable remediation pathway. acs.org

| Plant Species | Contaminant Type | Mechanism | Reference |

|---|---|---|---|

| Lettuce (Lactuca sativa) | Phthalates (DnBP, DEHP) | Uptake and metabolism to monoesters | acs.org |

| Strawberry (Fragaria × ananassa) | Phthalates (DnBP, DEHP) | Uptake and metabolism to monoesters | acs.org |

| Carrot (Daucus carota) | Phthalates (DnBP, DEHP) | Uptake and metabolism to monoesters | acs.org |

| Rice (Oryza sativa) | Phthalates | Uptake and accumulation | nih.gov |

Immobilization Techniques for Microbial Degradation

Immobilizing microorganisms on various carrier materials is a strategy to enhance bioremediation efficiency, stability, and protection against harsh environmental conditions. sciencedaily.comnih.govmdpi.com This technique confines microbial cells, leading to higher biomass concentrations and increased tolerance to toxic substances. nih.gov Various materials have been used as supports, including ceramic honeycombs, biochar, calcium alginate, and waterborne polyurethane. sciencedaily.commdpi.com Immobilized microbes have shown significantly faster degradation rates for phthalates compared to free-floating cells. sciencedaily.com For example, microbes immobilized on a ceramic honeycomb support reduced an initial DBP concentration of 100 mg/L to less than 1.0 mg/L within two days, a rate 2.5 times faster than that of free cells. sciencedaily.com This technology holds considerable potential for treating industrial wastewater containing phthalates. sciencedaily.com An innovative strategy using biochar, calcium alginate, and waterborne polyurethane composites has been shown to effectively enhance the biodegradation of DBP while protecting the degrading bacteria from competition with indigenous microorganisms. mdpi.com

Physicochemical Remediation Technologies

These technologies rely on physical and chemical processes to remove contaminants from the environment. They are often faster than bioremediation but can be more costly.

Adsorption Technologies (e.g., Biochar, Activated Carbon)

Adsorption is a widely used method for removing phthalates from aqueous solutions due to its simplicity and low cost. mdpi.com

Activated Carbon (AC) is a highly effective adsorbent for phthalates due to its large surface area and porous structure. mdpi.comresearchgate.net It can achieve high adsorption capacities for various phthalate esters. For example, commercial peat-based AC has an adsorption capacity of 858 mg/g for DEP. mdpi.com The efficiency of AC can be influenced by factors such as pH, with lower pH values generally favoring adsorption. researchgate.net Furthermore, modifying the surface of activated carbon, for instance by impregnating it with copper, can significantly increase its removal capacity for phthalates—in some cases more than doubling it. researchgate.net

Biochar , a carbon-rich material produced from the pyrolysis of biomass, is another promising adsorbent for organic pollutants. nih.govnih.gov It can effectively adsorb phthalates from soil and water, thereby reducing their bioavailability. nih.govnih.gov The adsorption capacity of biochar depends on the feedstock material and pyrolysis conditions. Studies on DEP have shown that biochar derived from giant reed can have a maximal adsorption capacity of 46.04 mg/g. mdpi.com The adsorption process is influenced by solution pH and ionic strength. mdpi.com In soil, the addition of biochar tends to increase the residual concentrations of phthalates, indicating strong adsorption and reduced availability for plant uptake. nih.gov

| Adsorbent | Phthalate | Maximal Adsorption Capacity (Qmax) | Reference |

|---|---|---|---|

| Giant Reed Biochar | DEP | 46.04 mg/g | mdpi.com |

| Rice Straw Biochar | DEP | 31.54 mg/g | mdpi.com |

| Sawdust Biochar | DEP | 18.39 mg/g | mdpi.com |

| Corncob Biochar | DEHP | 11.8–16.16 mg/g | wur.nl |

| Corncob Biochar | DBP | 9.86–13.2 mg/g | wur.nl |

| Peat-based Activated Carbon | DEP | 858 mg/g | mdpi.com |

| Nutshell-based Activated Carbon | DBP | Variable (pH, temp dependent) | epa.gov |

Table of Compounds

| Abbreviation | Full Name |

| DEHP | Di(2-ethylhexyl) phthalate |

| DBP | Di-n-butyl phthalate |

| DnBP | Di-n-butyl phthalate |

| DEP | Diethyl phthalate |

| DOTP | Dioctyl terephthalate |

| MEHP | Mono(2-ethylhexyl) phthalate |

| MnBP | Mono-n-butyl phthalate |

| DMP | Dimethyl phthalate |

| DnOP | Di-n-octyl phthalate |

| MBR | Membrane Bioreactor |

| AC | Activated Carbon |

Electrokinetic Processes

Electrokinetic (EK) remediation is an in-situ or ex-situ technology that utilizes a low-level direct current electric field to transport contaminants within a porous medium, such as soil or sediment. The primary transport mechanisms involved are electromigration (movement of ions), electro-osmosis (movement of pore fluid), and electrophoresis (movement of charged particles). For non-polar organic compounds like many phthalates, which have low water solubility and tend to sorb to soil particles, EK remediation is often enhanced with the use of solubilizing agents like surfactants or co-solvents.

Recent advancements have focused on integrated electrokinetic processes to improve the removal efficiency of phthalate esters (PAEs) from contaminated sediments. These integrated approaches often combine EK with other remediation technologies to address the limitations of standalone EK application.

Key Research Findings:

Enhanced Transport: Electro-osmotic flow generated during the EK process can facilitate the desorption of organic pollutants from sediment particles, thereby increasing their bioavailability for further degradation or removal.

Integrated Systems: Combining EK with advanced oxidation processes (EK-AOP) or biological processes (EK-BIO) has shown significant promise. For instance, the injection of oxidants or oxygen-releasing compounds at the electrodes can lead to in-situ degradation of the transported phthalates.

Interactive Data Table: Performance of Integrated Electrokinetic Remediation for Phthalate Esters (PAEs)

| Remediation Approach | Target Phthalate(s) | Initial Concentration (mg/kg) | Removal Efficiency (%) | Study Matrix | Reference |

| EK-Persulfate (nano-Fe3O4 activated) | DEHP | Not specified | Reduced to 1.97 mg/kg | River Sediment | researchgate.net |

| EK-Fenton-like (nano-schwertmannite) | Various PAEs | Not specified | 70-99 | River Sediment | researchgate.net |

| EK-Bioremediation (H2O2 as ORC) | Various PAEs | Not specified | Significant removal | River Sediment | researchgate.net |

| EK-Bioremediation (2nd Gen ORC) | Various PAEs | Not specified | Total removal (except DEHP) | River Sediment | researchgate.net |

Advanced Oxidation Processes (AOPs) (e.g., Photocatalysis, Fenton Processes, Ozonation, Sonolysis, Electrochemical Methods)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals can non-selectively degrade a wide range of organic compounds, including phthalates, into simpler and less harmful substances, ultimately leading to mineralization (conversion to CO2 and H2O). The degradation efficiencies of AOPs for phthalate esters have been reported to range from 40.3% to 100% nih.govhgxx.org.

Photocatalysis: This process involves the use of a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the pollutants.

Fenton and Photo-Fenton Processes: The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of this process can be enhanced by UV irradiation in the photo-Fenton process, which promotes the regeneration of Fe²⁺ and the generation of additional hydroxyl radicals researchgate.netmdpi.com. Studies have shown significant removal of various phthalates using these methods researchgate.netresearchgate.netnih.gov. For example, the degradation of diethyl phthalate (DEP) reached 75.8% within 120 minutes in a UV/H₂O₂/Fe²⁺ system researchgate.netnih.gov.

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose in water to form hydroxyl radicals, especially at higher pH values mdpi.com. The ozonation of phthalates has been shown to be effective, with degradation kinetics being influenced by factors such as pH, temperature, and the presence of other substances in the water mdpi.comnih.gov. The combination of ozone with hydrogen peroxide (O₃/H₂O₂) can further enhance the degradation rate nih.gov.

Sonolysis: This method uses high-frequency ultrasound to induce acoustic cavitation in a liquid, creating localized hot spots with extreme temperatures and pressures. These conditions lead to the pyrolysis of water molecules and the formation of hydroxyl radicals, which then degrade the pollutants mdpi.comnih.gov.

Electrochemical Methods: Electrochemical oxidation involves the generation of hydroxyl radicals and other oxidizing species on the surface of an anode when a current is passed through the contaminated water. The choice of anode material is crucial for the efficiency of the process, with materials like boron-doped diamond (BDD) showing high efficacy for the degradation of persistent organic pollutants nih.gov.

Interactive Data Table: Efficiency of Various AOPs for Phthalate Degradation

| AOP Method | Target Phthalate | Initial Concentration | Removal Efficiency (%) | Treatment Time | Key Parameters | Reference |

| Photo-Fenton | Diethyl Phthalate (DEP) | 10 mg/L | 75.8 | 120 min | pH 3, H₂O₂: 5.44x10⁻⁴ mol/L, Fe²⁺: 1.67x10⁻⁴ mol/L | researchgate.netnih.gov |

| Ozonation (O₃/H₂O₂) | Diethyl Phthalate (DEP) | Not specified | Significant degradation and toxicity reduction | Not specified | - | nih.gov |

| Electrochemical Oxidation | Di(2-ethylhexyl) Phthalate (DEHP) | 100 µg/L | 87.2 | 120 min | Nb/BDD anode, 0.5 A, Na₂SO₄ electrolyte | nih.gov |

| Fenton-like | Dimethyl Phthalate (DMP) | 20 mg/L | 100 | 20 min | Mn²⁺/H₂O₂ | researchgate.net |

| Fenton-like | Diethyl Phthalate (DEP) | 20 mg/L | 100 | 30 min | Mn²⁺/H₂O₂ | researchgate.net |

Integrated and Synergistic Remediation Approaches

Examples of Integrated Approaches:

Electrokinetic-Advanced Oxidation Processes (EK-AOPs): As mentioned in section 7.2.2, the coupling of electrokinetics with AOPs like the Fenton process can be highly effective for soil and sediment remediation. The EK component facilitates the transport of the contaminant to a reaction zone where it is degraded by the AOP researchgate.net.

Electrokinetic-Bioremediation (EK-BIO): This approach combines the transport capabilities of electrokinetics with the degradation potential of microorganisms. The application of an electric field can enhance the bioavailability of phthalates to indigenous or introduced microorganisms, while the delivery of nutrients and electron acceptors (like oxygen) can be controlled through the electrode wells researchgate.net.

Sonolysis-Photocatalysis: The combination of ultrasound (sonolysis) and photocatalysis can lead to a synergistic enhancement in the degradation of organic pollutants. The acoustic cavitation from sonolysis can improve mass transfer and de-agglomerate catalyst particles, increasing the active surface area for photocatalytic reactions.

The selection of an appropriate integrated remediation strategy depends on a thorough site characterization, including the type and concentration of contaminants, soil and groundwater properties, and the desired cleanup levels.

Efficiency and Feasibility Assessments of Remediation Methods

The efficiency and feasibility of any remediation technology for phthalate contamination depend on a multitude of factors. A comprehensive assessment is crucial for selecting the most appropriate and cost-effective strategy for a given site.

Factors Influencing Efficiency:

Contaminant Properties: The chemical structure, molecular weight, solubility, and hydrophobicity of the specific phthalate ester significantly influence its behavior in the environment and its susceptibility to different remediation techniques.

Matrix Characteristics: For soil and sediment remediation, factors such as soil type, organic matter content, pH, and permeability play a critical role. For water treatment, the presence of dissolved organic matter, inorganic ions, and suspended solids can affect the performance of AOPs.

Operating Conditions: The efficiency of each technology is highly dependent on its operational parameters. For example, in AOPs, the pH, oxidant dosage, catalyst concentration, and reaction time are critical. For electrokinetic remediation, the applied voltage, electrode spacing, and the type and concentration of enhancing agents are key variables.

Feasibility Assessment:

Scalability and Field Applicability: A technology that is effective at the laboratory scale may not be feasible for large-scale field applications due to technical challenges or prohibitive costs.

Regulatory Acceptance: The chosen remediation strategy must comply with local and national environmental regulations and achieve the required cleanup standards.

Long-Term Effectiveness and Sustainability: The long-term performance and potential for rebound of contaminant concentrations must be considered. Sustainable remediation practices that minimize energy consumption and secondary environmental impacts are increasingly favored.

Comparative Overview of Remediation Technologies for Phthalates

| Technology | Advantages | Disadvantages | Applicability |

| Electrokinetic Processes | Effective for low-permeability soils; can be applied in-situ. | Slow process; may require enhancing agents; pH changes can affect efficiency. | Soil, Sediment |

| Photocatalysis | Can achieve complete mineralization; uses a non-toxic catalyst (TiO₂). | Requires UV light source; turbidity can reduce efficiency; catalyst recovery can be challenging. | Water |

| Fenton/Photo-Fenton | Rapid degradation rates; relatively low cost. | Requires acidic pH; production of iron sludge; handling of H₂O₂. | Water, Soil (slurry) |

| Ozonation | Strong oxidizing potential; no sludge formation. | High energy consumption; potential for bromate formation in bromide-containing waters. | Water |

| Sonolysis | Effective for a wide range of compounds; no chemical addition required. | High energy consumption; localized treatment zone. | Water |

| Electrochemical Methods | High efficiency for recalcitrant compounds; no chemical addition. | High energy consumption; potential for electrode fouling and corrosion. | Water |

| Integrated Approaches | Synergistic effects can enhance efficiency and reduce treatment time. | Can be more complex to design and operate; potentially higher capital costs. | Soil, Sediment, Water |

Research on Industrial Applications and Material Science Roles of Phthalate Esters Contextualizing Isooctyl Hydrogen Phthalate

Role as Plasticizers in Polymer Chemistry and Material Properties

Phthalate (B1215562) esters are primarily employed as plasticizers, which are substances added to polymers to increase their flexibility, durability, and workability. nih.gov The fundamental mechanism of plasticization involves the insertion of plasticizer molecules between the long polymer chains. This spacing reduces the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature (Tg) of the polymer. A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at lower temperatures, imparting the desired flexibility to the final product.

The effectiveness of a phthalate plasticizer is dependent on several factors, including its molecular weight, chemical structure, and compatibility with the host polymer. In general, phthalates used as primary plasticizers are diesters of phthalic acid, meaning they have two ester groups attached to the phthalic acid backbone. Common examples that have been extensively studied and used include bis(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and dibutyl phthalate (DBP).

Isooctyl hydrogen phthalate, being a monoester, possesses only one ester group and a free carboxylic acid group. This structural difference suggests that its primary application may not be as a conventional plasticizer in the same vein as its diester counterparts. The presence of the carboxylic acid group would likely lead to different interactions with polymer chains and could potentially be leveraged for other functionalities, such as an intermediate in chemical synthesis or as a modifier in specific resin systems.

Table 1: Comparison of Common Phthalate Plasticizers (Note: Data for this compound is not widely available in the context of a primary plasticizer, hence its exclusion from this comparative table.)

| Phthalate Ester | Abbreviation | Molecular Formula | Primary Application |